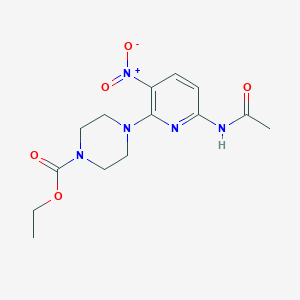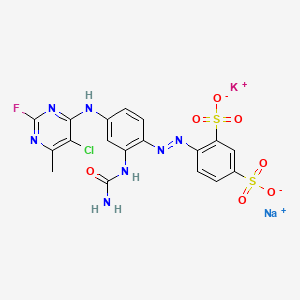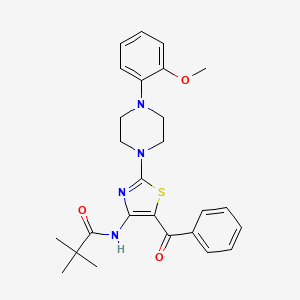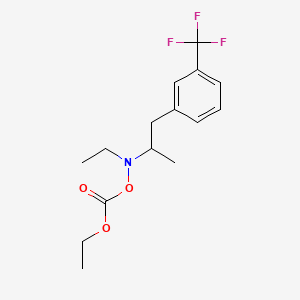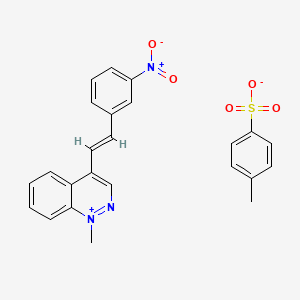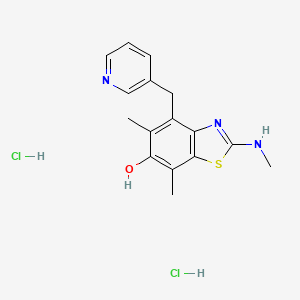
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride is a complex organic compound that belongs to the benzothiazole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyridine derivatives, and thioamides. Common synthetic routes may involve:
Cyclization reactions: to form the benzothiazole core.
Alkylation reactions: to introduce the methylamino and pyridin-3-ylmethyl groups.
Oxidation or reduction steps: to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: to improve reaction efficiency.
Solvent selection: to enhance yield and purity.
Purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group or the benzothiazole ring.
Reduction: Reduction reactions might target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Biological Probes: Utilization in studying biological pathways or as a fluorescent marker.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Application in analytical techniques for detecting specific analytes.
Mecanismo De Acción
The mechanism of action for 5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Inhibition of enzyme activity: by binding to the active site.
Modulation of receptor function: through agonistic or antagonistic effects.
Interference with DNA replication: or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole derivatives: Compounds with similar core structures but different substituents.
Pyridine-containing molecules: Compounds with pyridine rings and various functional groups.
Uniqueness
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other benzothiazole or pyridine derivatives.
Propiedades
Número CAS |
145314-18-7 |
|---|---|
Fórmula molecular |
C16H19Cl2N3OS |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol;dihydrochloride |
InChI |
InChI=1S/C16H17N3OS.2ClH/c1-9-12(7-11-5-4-6-18-8-11)13-15(10(2)14(9)20)21-16(17-3)19-13;;/h4-6,8,20H,7H2,1-3H3,(H,17,19);2*1H |
Clave InChI |
VEAGQWIODJKCBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)CC3=CN=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


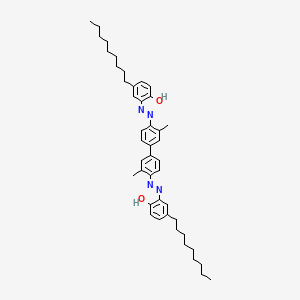

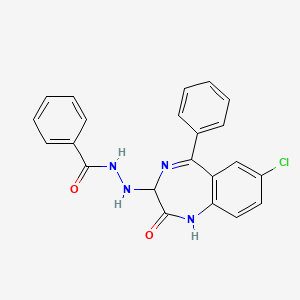
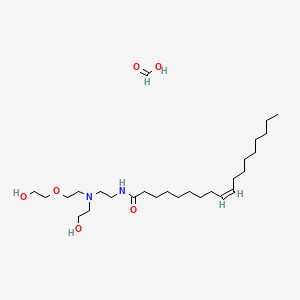
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
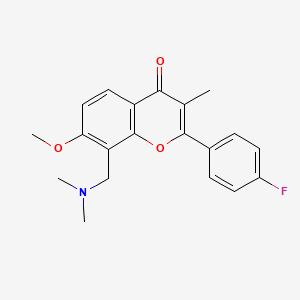
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
